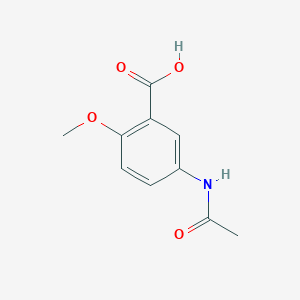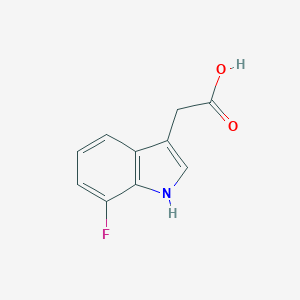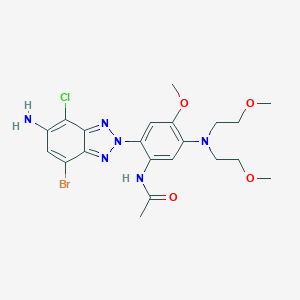
Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- is a chemical compound used in scientific research. It is a potent inhibitor of protein kinases and has shown promise in cancer therapy.
Mécanisme D'action
Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- inhibits the activity of several protein kinases, including Akt, mTOR, and ERK. These kinases are involved in cancer cell proliferation and survival. In addition, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- has been shown to have several biochemical and physiological effects. It inhibits the activity of several protein kinases that are involved in cancer cell proliferation and survival. In addition, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- is its potent activity against several protein kinases that are involved in cancer cell proliferation and survival. However, one limitation is its complex synthesis method, which makes it difficult and expensive to produce in large quantities.
Orientations Futures
There are several future directions for research on Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)-. One direction is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its activity against other protein kinases that are involved in cancer cell proliferation and survival. Finally, further research is needed to optimize the synthesis method to make it more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- is a complex process that involves several steps. The starting material is 4-methoxyphenylacetic acid, which is converted to the corresponding amide by reaction with N,N-diisopropylethylamine and 2,2'-dipyridyl disulfide. The amide is then reacted with 2-chloro-5-nitrobenzoic acid to form the corresponding benzotriazole derivative. The benzotriazole derivative is then reduced with lithium aluminum hydride to form the corresponding amine. The amine is then reacted with bis(2-methoxyethyl)amine to form the final product.
Applications De Recherche Scientifique
Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several protein kinases that are involved in cancer cell proliferation and survival. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Propriétés
Numéro CAS |
194590-84-6 |
|---|---|
Nom du produit |
Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- |
Formule moléculaire |
C21H26BrClN6O4 |
Poids moléculaire |
541.8 g/mol |
Nom IUPAC |
N-[2-(5-amino-7-bromo-4-chlorobenzotriazol-2-yl)-5-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C21H26BrClN6O4/c1-12(30)25-15-10-17(28(5-7-31-2)6-8-32-3)18(33-4)11-16(15)29-26-20-13(22)9-14(24)19(23)21(20)27-29/h9-11H,5-8,24H2,1-4H3,(H,25,30) |
Clé InChI |
SIVDBALHJJBGLN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1N2N=C3C(=CC(=C(C3=N2)Cl)N)Br)OC)N(CCOC)CCOC |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1N2N=C3C(=CC(=C(C3=N2)Cl)N)Br)OC)N(CCOC)CCOC |
Autres numéros CAS |
194590-84-6 |
Synonymes |
2-(2-(acetylamino)-4-(bis(2-methoxyethyl)amino)-5-methoxyphenyl)-5-amino-7-bromo-4-chloro-2H-benzotriazole PBTA-1 PBTA-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)
![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)


![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)
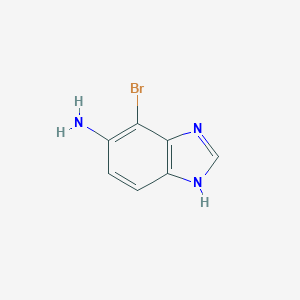

![(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide](/img/structure/B68861.png)
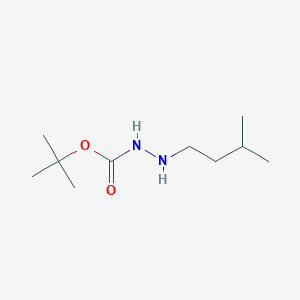
![12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68863.png)

